3-(3-Fluorobencil)piperidina

Descripción general

Descripción

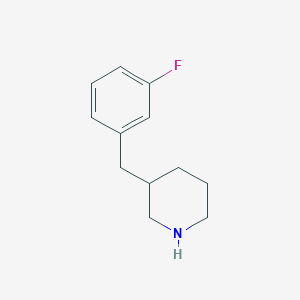

3-(3-Fluorobenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a nitrogen-containing six-membered heterocycle, and the addition of a fluorobenzyl group at the third position of the piperidine ring gives rise to 3-(3-Fluorobenzyl)piperidine

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

3-(3-Fluorobenzyl)piperidine serves as an essential building block in the synthesis of various pharmaceutical agents. It is particularly noted for its role in the development of analgesics and anti-inflammatory drugs, where it enhances therapeutic efficacy through its interaction with biological targets .

Potential Therapeutic Applications:

- Analgesics: The compound is being explored for its potential to modulate pain pathways, making it a candidate for new pain management therapies.

- Antidepressants: Research indicates that derivatives of piperidine compounds can influence neurotransmitter systems, suggesting applications in treating mood disorders .

Neuroscience Research

Modulation of Neurotransmitter Systems:

The compound is utilized in neuroscience to study the effects on neurotransmitter receptors, such as serotonin and dopamine. Its ability to act as an agonist or antagonist at specific sites allows researchers to investigate new treatments for neurological disorders .

Case Studies:

Recent studies have highlighted the role of piperidine derivatives in enhancing cognitive function and their potential use in Alzheimer's disease therapy by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .

Chemical Synthesis

Versatile Building Block:

In organic chemistry, 3-(3-Fluorobenzyl)piperidine is employed as a versatile intermediate for synthesizing complex organic molecules. This includes various chemical reactions such as:

- Oxidation: Can yield ketones or carboxylic acids.

- Reduction: Produces alcohols or amines.

- Substitution Reactions: Facilitates the formation of various substituted benzyl derivatives .

Biochemical Assays

Evaluation of Biological Activity:

Researchers utilize this compound in biochemical assays to assess the activity of enzymes and receptors, contributing to the understanding of biological processes and disease mechanisms. Its application extends to evaluating antimicrobial properties against pathogens like Mycobacterium tuberculosis, showcasing its potential in treating bacterial infections .

Structure-Activity Relationship Studies

Optimization for Enhanced Efficacy:

Studies focusing on structure-activity relationships (SAR) have revealed that modifications to the piperidine structure can significantly enhance biological activity. For example, fluorinated derivatives have shown improved potency against viral targets such as SARS-CoV proteases, indicating their potential as antiviral agents .

Data Tables and Comparative Analysis

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Key intermediate for analgesics and antidepressants | Enhances therapeutic efficacy |

| Neuroscience Research | Modulates neurotransmitter systems | Potential treatments for mood disorders |

| Chemical Synthesis | Versatile building block for complex organic molecules | Engages in oxidation, reduction, substitution |

| Biochemical Assays | Evaluates enzyme and receptor activities | Antimicrobial properties against Mycobacterium |

| SAR Studies | Optimizes compound modifications for enhanced efficacy | Improved potency against viral targets |

Mecanismo De Acción

Target of Action

A structurally similar compound, 4-(4-fluorobenzyl)piperidine, has been reported to interact with beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neurons, a process implicated in neurodegenerative diseases.

Mode of Action

Piperidine derivatives have been reported to exhibit anticancer potential by regulating crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib .

Biochemical Pathways

Piperidine derivatives have been associated with the regulation of several crucial signaling pathways essential for the establishment of cancers .

Result of Action

Piperidine derivatives have been reported to exhibit anticancer potential .

Análisis Bioquímico

Biochemical Properties

It is known that piperidine derivatives can interact with various enzymes and proteins

Cellular Effects

Piperidine derivatives have been shown to have effects on various types of cells and cellular processes

Molecular Mechanism

It is known that piperidine derivatives can have binding interactions with biomolecules and can influence enzyme activity and gene expression

Metabolic Pathways

Piperidine derivatives are known to be involved in various metabolic pathways

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorobenzyl)piperidine typically involves the reaction of piperidine with a fluorine-containing organic halo compound in the presence of a base such as triethylamine. One common method is the refluxing of 3-fluorobenzyl chloride with piperidine in an organic solvent like dichloromethane . The reaction conditions usually require heating and stirring to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of 3-(3-Fluorobenzyl)piperidine may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety during the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Fluorobenzyl)piperidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.

Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of substituted benzyl piperidine derivatives.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-Fluorobenzyl)piperidine

- 3-(2-Fluorobenzyl)piperidine

- 4-(3-Fluorobenzyl)piperidine

Uniqueness

3-(3-Fluorobenzyl)piperidine is unique due to the specific position of the fluorine atom on the benzyl group, which can influence its chemical reactivity and biological activity. Compared to other fluorobenzyl piperidine derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

Actividad Biológica

3-(3-Fluorobenzyl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This compound features a fluorinated benzyl moiety, which can significantly influence its interactions with biological targets. The following sections will explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of 3-(3-Fluorobenzyl)piperidine can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. Piperidine derivatives are known to affect a wide range of biological processes, including:

- Enzyme Inhibition : Many piperidine derivatives exhibit inhibitory effects on enzymes such as kinases and proteases, which are crucial in signaling pathways and disease processes .

- Ion Channel Modulation : These compounds can interact with voltage-gated ion channels, influencing neuronal excitability and neurotransmitter release .

- Neurotransmitter Uptake : Piperidine derivatives may inhibit the reuptake of neurotransmitters, thereby enhancing their availability in synaptic clefts .

Pharmacological Effects

Research indicates that 3-(3-Fluorobenzyl)piperidine possesses several pharmacological properties:

- Antiviral Activity : In studies involving derivatives of piperidine, compounds similar to 3-(3-Fluorobenzyl)piperidine have shown significant antiviral activity against viruses such as HIV and coronaviruses. For instance, related compounds demonstrated nanomolar potency against the papain-like protease from SARS-CoV .

- Anticancer Properties : Some studies have highlighted the potential of piperidine derivatives in cancer treatment. The compound has been shown to inhibit cell proliferation in various cancer cell lines, suggesting a role in cancer therapeutics .

- Neuroprotective Effects : Given its interaction with neurotransmitter systems, there is potential for neuroprotective applications, particularly in conditions like neurodegeneration .

Research Findings and Case Studies

Numerous studies have investigated the biological activity of piperidine derivatives, including 3-(3-Fluorobenzyl)piperidine. Below are summarized findings from selected research:

Propiedades

IUPAC Name |

3-[(3-fluorophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-12-5-1-3-10(8-12)7-11-4-2-6-14-9-11/h1,3,5,8,11,14H,2,4,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRHYTAYBNCEOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588807 | |

| Record name | 3-[(3-Fluorophenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

795261-46-0 | |

| Record name | 3-[(3-Fluorophenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.